molecular formula C33H33FN2O3 B13840500 Pitavastatin 1-Phenylethylamide

Pitavastatin 1-Phenylethylamide

Cat. No.: B13840500
M. Wt: 524.6 g/mol
InChI Key: JLGWZLJSEGANJP-YHFSXESRSA-N
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Description

Pitavastatin 1-Phenylethylamide is a derivative of pitavastatin, a member of the statin class of medications. Statins are widely used for their cholesterol-lowering effects, primarily by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate, a crucial step in cholesterol biosynthesis. This compound retains the core structure of pitavastatin but is modified with a 1-phenylethylamide group, potentially altering its pharmacokinetic and pharmacodynamic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pitavastatin 1-Phenylethylamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of pitavastatin.

    Amidation Reaction: Pitavastatin is reacted with 1-phenylethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide and a catalyst like 4-dimethylaminopyridine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature.

    Purification: The product is purified using techniques such as column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Advanced purification techniques such as high-performance liquid chromatography are employed to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: Pitavastatin 1-Phenylethylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The amide group can undergo nucleophilic substitution reactions with reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Pitavastatin 1-Phenylethylamide has several scientific research applications:

    Chemistry: Used as a model compound to study the effects of structural modifications on the pharmacokinetics and pharmacodynamics of statins.

    Biology: Investigated for its potential effects on cellular cholesterol metabolism and its role in modulating lipid levels.

    Medicine: Explored for its therapeutic potential in treating hypercholesterolemia and cardiovascular diseases.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

Pitavastatin 1-Phenylethylamide exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This inhibition leads to a decrease in the synthesis of mevalonate, a precursor of cholesterol. The reduction in cholesterol synthesis results in lower levels of low-density lipoprotein cholesterol in the bloodstream. Additionally, the compound may have pleiotropic effects, including anti-inflammatory and antioxidant properties, which contribute to its cardiovascular benefits.

Comparison with Similar Compounds

  • Atorvastatin
  • Rosuvastatin
  • Simvastatin
  • Pravastatin

Comparison:

  • Pharmacokinetics: Pitavastatin 1-Phenylethylamide may have different absorption, distribution, metabolism, and excretion profiles compared to other statins due to the presence of the 1-phenylethylamide group.
  • Pharmacodynamics: The modification may enhance or reduce the potency of the compound in inhibiting hydroxymethylglutaryl-coenzyme A reductase.
  • Side Effects: The structural differences may result in a different side effect profile, potentially reducing muscle-related side effects commonly associated with statins.

This compound stands out due to its unique structural modification, which may offer advantages in terms of efficacy and safety over other statins.

Properties

Molecular Formula

C33H33FN2O3

Molecular Weight

524.6 g/mol

IUPAC Name

(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxy-N-(1-phenylethyl)hept-6-enamide

InChI

InChI=1S/C33H33FN2O3/c1-21(22-7-3-2-4-8-22)35-31(39)20-27(38)19-26(37)17-18-29-32(23-13-15-25(34)16-14-23)28-9-5-6-10-30(28)36-33(29)24-11-12-24/h2-10,13-18,21,24,26-27,37-38H,11-12,19-20H2,1H3,(H,35,39)/b18-17+/t21?,26-,27-/m1/s1

InChI Key

JLGWZLJSEGANJP-YHFSXESRSA-N

Isomeric SMILES

CC(C1=CC=CC=C1)NC(=O)C[C@@H](C[C@@H](/C=C/C2=C(C3=CC=CC=C3N=C2C4CC4)C5=CC=C(C=C5)F)O)O

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CC(CC(C=CC2=C(C3=CC=CC=C3N=C2C4CC4)C5=CC=C(C=C5)F)O)O

Origin of Product

United States

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